molecular formula C11H10F2O3 B8334216 1-[4-(Difluoromethoxy)phenyl]cyclopropanecarboxylic acid

1-[4-(Difluoromethoxy)phenyl]cyclopropanecarboxylic acid

Cat. No. B8334216
M. Wt: 228.19 g/mol
InChI Key: DQNRGZCUQITTFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Difluoromethoxy)phenyl]cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C11H10F2O3 and its molecular weight is 228.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(Difluoromethoxy)phenyl]cyclopropanecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(Difluoromethoxy)phenyl]cyclopropanecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-[4-(Difluoromethoxy)phenyl]cyclopropanecarboxylic acid

Molecular Formula

C11H10F2O3

Molecular Weight

228.19 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C11H10F2O3/c12-10(13)16-8-3-1-7(2-4-8)11(5-6-11)9(14)15/h1-4,10H,5-6H2,(H,14,15)

InChI Key

DQNRGZCUQITTFW-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)OC(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydroxide [50% aqueous solution (3.20 g)], was added to a mixture of [4-(difluoromethoxy)phenyl]acetonitrile (1.00 g, 5.4 mmol), benzyltriethylammonium chloride (0.10 g, 0.4 mmol) and 1-bromo-2-chloro-ethane (1.58 g, 11.0 mmol) at 50° C. overnight. 1,2-Ethanediol (10.00 mL) was then added to the mixture, and the resulting mixture was heated at 100° C. overnight. The mixture was then poured into ice-water (30 mL) and the resulting mixture was then extracted with ethyl ether (2×10 mL). The aqueous phase was acidified (pH=2) with 1N aqueous HCl solution, and then was extracted with ethyl acetate (4×15 mL). The combined organic phase was washed with brine (10 mL), then dried over Na2SO4, then filtered, and then concentrated under reduced pressure. The residue was the desired product which was directly used in the reaction of next step without furoom temperatureher purification.
Quantity
3.2 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three

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